Ketazocine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ketazocine hydrochloride involves several steps, starting with the formation of the benzomorphan core. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the benzomorphan structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
Ketazocine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the ketone group in the structure.
Substitution: Substitution reactions can occur at different positions on the benzomorphan ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ketazocine hydrochloride is widely used in scientific research, particularly in the study of opioid receptors. Its applications include:
Chemistry: Used as a model compound to study the behavior of benzomorphan derivatives.
Biology: Helps in understanding the role of κ opioid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects and side effects, particularly in pain management.
Industry: Used in the development of new analgesic drugs and in the study of drug-receptor interactions.
Mechanism of Action
Ketazocine hydrochloride exerts its effects by binding to the κ opioid receptor. This binding inhibits the release of neurotransmitters, leading to decreased pain sensation and other effects. The molecular targets include the κ opioid receptor, and the pathways involved are related to the modulation of neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Ketazocine hydrochloride is unique compared to other benzomorphan derivatives due to its specific binding affinity for the κ opioid receptor. Similar compounds include:
Ethylketazocine: Another benzomorphan derivative with similar binding properties.
Phenazocine: A compound with a different binding profile but similar structural features.
These compounds share some pharmacological properties but differ in their specific receptor affinities and effects.
Properties
CAS No. |
71697-05-7 |
---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12;/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3;1H/t11-,16-,18+;/m0./s1 |
InChI Key |
OOWXTFCXQSYBBT-JFVUPURHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
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